
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide typically involves the reaction of cyclohexylamine with a suitable sulfonyl chloride, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of electrophiles such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of (S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxathiazolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparación Con Compuestos Similares
Similar Compounds
- Dihydrothiophen-3(2H)-one 1,1-dioxide
- Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide
- 1-Benzothiophen-3(2H)-one 1,1-dioxide
- 1H-Isothiochromen-4(3H)-one 2,2-dioxide
Uniqueness
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide is unique due to its specific combination of a Boc-protected amine and a cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing new molecules with tailored properties .
Propiedades
Fórmula molecular |
C13H23NO5S |
|---|---|
Peso molecular |
305.39 g/mol |
Nombre IUPAC |
tert-butyl 4-cyclohexyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H23NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3 |
Clave InChI |
XZXCTRYMMWXMJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)

![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
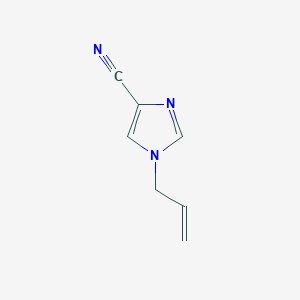
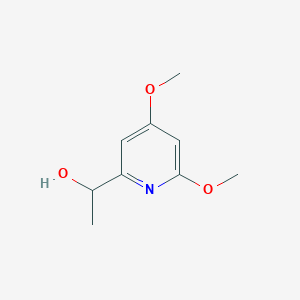

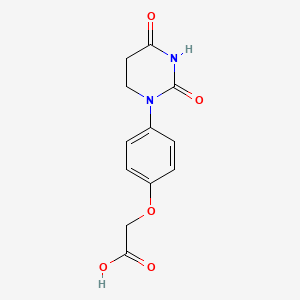
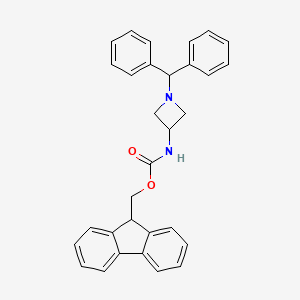
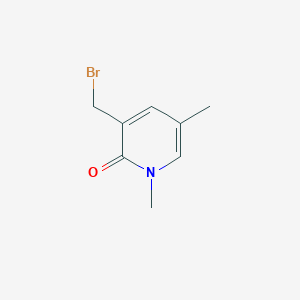
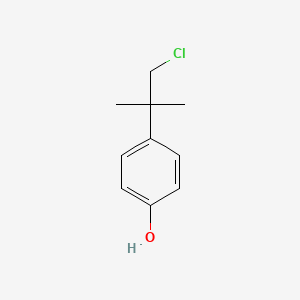
![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
